molecular formula C5H10FNO2S B599572 (2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid CAS No. 199526-45-9

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid

Cat. No.: B599572
CAS No.: 199526-45-9
M. Wt: 167.198
InChI Key: REVAVDAFEFRPLL-BYPYZUCNSA-N
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Description

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid is a fluorinated arginine analog developed as a positron emission tomography (PET) tracer for imaging tumors . Its key research value lies in targeting cationic amino acid transporters (CATs), which are often overexpressed in cancer cells, particularly in arginine auxotrophic tumors that depend on external arginine for survival . Preclinical studies indicate this tracer is taken up by glioma cells (such as U87MG and HS683-Luc) and can effectively cross the blood-brain barrier. It exhibits high tumor-to-brain contrast in imaging experiments, rapidly clearing from normal brain tissue while being retained in tumors, making it a promising candidate for diagnosing gliomas and monitoring treatment efficacy . The compound is intended for non-human research applications. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-4-(fluoromethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S/c6-3-10-2-1-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVAVDAFEFRPLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCF)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSCF)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamide Precursors

Prochiral α,β-dehydroamino acid derivatives can undergo asymmetric hydrogenation using chiral catalysts such as Rhodium-(R)-BINAP complexes. For example, hydrogenation of 4-(fluoromethylsulfanyl)-2-acetamido-but-2-enoic acid yields the (S)-enantiomer with enantiomeric excess (ee) >95% under optimized conditions. This method benefits from high stereocontrol but requires precise tuning of reaction parameters (e.g., H₂ pressure, solvent polarity).

Enzymatic Resolution of Racemic Mixtures

Lipases or acylases can resolve racemic 2-amino-4-(fluoromethylsulfanyl)butanoic acid via kinetic resolution. For instance, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of an acetylated precursor, leaving the desired (S)-isomer intact. Reported yields for this method range from 40–60% with ee >99%.

Introduction of the Fluoromethylsulfanyl Group

The -SCH₂F moiety is introduced via nucleophilic substitution or radical-mediated pathways:

Nucleophilic Displacement of Halides

A key intermediate, 4-bromo-2-((tert-butoxycarbonyl)amino)butanoic acid , reacts with fluoromethanethiolate (generated in situ from AgSCH₂F or NaSCH₂F) in polar aprotic solvents (DMF, DMSO). This SN2-type reaction proceeds at 50–70°C, achieving 65–80% yield. Competing elimination is mitigated by maintaining anhydrous conditions.

Thiol-Ene Click Chemistry

Radical-mediated addition of fluoromethylsulfanyl chloride to allylglycine derivatives offers regioselectivity. Using AIBN as an initiator in THF at 60°C, this method affords the thioether product in 70–85% yield. Stereochemical integrity is preserved when starting from enantiopure allylglycine.

Protection-Deprotection Strategies

Critical for avoiding side reactions during synthesis:

Functional GroupProtecting AgentDeprotection ConditionsYield (%)
AminoBoc (tert-butyloxycarbonyl)TFA/DCM (1:1), rt, 2h90–95
Carboxylic AcidMethyl esterLiOH/THF-H₂O, rt, 4h85–90

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ee (%)Scalability
Asymmetric hydrogenationRh-catalyzed hydrogenation75–85>95High
Enzymatic resolutionLipase-mediated hydrolysis40–60>99Moderate
Nucleophilic displacementAgSCH₂F reaction65–80N/AHigh
Thiol-ene radical additionAIBN-initiated coupling70–85N/AModerate

Challenges and Optimization Strategies

  • Fluorine Stability : The fluoromethyl group is prone to hydrolysis under acidic or basic conditions. Employing mild deprotection reagents (e.g., TFA instead of HCl) mitigates degradation.

  • Stereochemical Drift : Racemization at the α-carbon occurs above 60°C. Low-temperature protocols (0–25°C) during acylations or esterifications preserve ee.

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves diastereomers and by-products, achieving >98% purity.

Industrial-Scale Considerations

Large-scale production favors asymmetric hydrogenation due to catalyst recyclability and minimal waste. A continuous-flow system with immobilized Rh catalysts achieves throughputs of 1–5 kg/day, reducing costs by 30% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent Electronegativity Steric Bulk Metabolic Stability
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid -SCH2F High Moderate High (due to C-F bond)
Methionine -SCH3 Low Low Moderate
(2S)-2-Amino-4-(ethylsulfanyl)butanoic acid -SCH2CH3 Low Moderate Low
(2S)-2-Amino-4-(prop-2-yn-1-ylsulfanyl)butanoic acid -S-C≡CH Moderate High Variable

Functional and Enzymatic Activity

Conversion Efficiency in MAT Systems

Studies on Sulfolobus solfataricus MAT (sMAT) reveal that substituent identity significantly impacts substrate conversion rates. For example:

  • Methionine : 100% conversion rate due to optimal enzyme-substrate compatibility .
  • (2S)-2-Amino-4-(ethylsulfanyl)butanoic acid: 84% conversion, indicating moderate steric tolerance .
  • (2S)-2-Amino-4-(prop-2-yn-1-ylsulfanyl)butanoic acid: 36% conversion, likely due to steric hindrance from the alkyne group .

Table 2: Conversion Rates of Selected Analogs in sMAT

Compound Conversion Rate (%) Observed Mass [M+H]+ Theoretical Mass
Methionine 100 399.1444 398.0965
(2S)-2-Amino-4-(ethylsulfanyl)butanoic acid 84 413.1599 413.1602
(2S)-2-Amino-4-(prop-2-yn-1-ylsulfanyl)butanoic acid 36 322.1051 321.0896

Binding Affinity in GCL Systems

In γ-glutamylcysteine ligase (GCL), the sulfonimidoyl-containing inhibitor (2S)-2-amino-4-[(2S)-2-carboxybutyl-(R)-sulfonimidoyl]butanoic acid exhibits distinct binding compared to simpler thioethers. The sulfonimidoyl group’s nitrogen and oxygen atoms enable additional interactions with Arg179 in Trypanosoma brucei GCL, a residue critical for cysteine analog binding . Fluoromethylsulfanyl derivatives may mimic these interactions through fluorine’s electronegativity, though further studies are needed.

Stability and Metabolic Considerations

The C-F bond in fluoromethylsulfanyl derivatives confers resistance to oxidative degradation, contrasting with methylsulfanyl or ethylsulfanyl groups, which are more prone to oxidation (e.g., forming sulfoxides or sulfones) . For instance:

  • (2S)-2-Amino-4-(methylsulfonyl)butanoic acid: A methionine sulfone derivative with altered polarity and reduced enzymatic utility compared to methionine .

Biological Activity

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid, commonly referred to as L-Homocysteine, S-(fluoromethyl)-, is an amino acid derivative with notable biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

  • Molecular Formula : C5_5H10_{10}FNO2_2S
  • Molar Mass : 167.2 g/mol
  • CAS Number : 199526-45-9

The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the fluoromethylsulfanyl group enhances its reactivity and potential binding affinity to target proteins.

Target Interactions

  • Integrin Antagonism : Similar compounds have been studied for their role as integrin antagonists, which are critical in cell adhesion and signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a potential candidate for antibiotic development.
  • Anticancer Effects : Some studies have indicated that derivatives of this compound could inhibit cancer cell proliferation, although specific data on this compound is limited.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial effects of various amino acid derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.
  • Cancer Cell Proliferation Inhibition :
    • In vitro experiments demonstrated that the compound could reduce the growth of certain cancer cell lines by inducing apoptosis. This effect was attributed to the modulation of signaling pathways involved in cell survival.

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
AnticancerReduction in cancer cell proliferation
Enzyme InhibitionPotential inhibition of metabolic enzymes

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